L-Lysyl-L-alanyl-L-tryptophyl-L-phenylalanyl-L-alanyl-L-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysyl-L-alanyl-L-tryptophyl-L-phenylalanyl-L-alanyl-L-glutamic acid is a peptide compound composed of six amino acids: lysine, alanine, tryptophan, phenylalanine, alanine, and glutamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-alanyl-L-tryptophyl-L-phenylalanyl-L-alanyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-L-alanyl-L-tryptophyl-L-phenylalanyl-L-alanyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The tryptophan and phenylalanine residues can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Disulfide bonds, if present, can be reduced using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid residues can be substituted using specific reagents to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Lysyl-L-alanyl-L-tryptophyl-L-phenylalanyl-L-alanyl-L-glutamic acid has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of L-Lysyl-L-alanyl-L-tryptophyl-L-phenylalanyl-L-alanyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. For example, it may interact with cell surface receptors, leading to changes in cellular behavior and function.
Comparison with Similar Compounds
Similar Compounds
- L-Tryptophyl-L-α-glutamyl-L-alanyl-L-lysyl-L-leucyl-L-alanyl-L-lysyl-L-alanyl-L-leucyl-L-alanyl-L-lysyl-L-alanyl-L-leucyl-L-alanyl-L-lysyl-L-histidyl-L-leucyl-L-alanyl-L-lysyl-L-alanyl-L-leucyl-L-alanyl-L-lysyl-L-alanyl-L-leucyl-L-lysyl-L-alanyl-L-cysteinyl-L-α-glutamyl-L-alanine
- Semaglutide
Uniqueness
L-Lysyl-L-alanyl-L-tryptophyl-L-phenylalanyl-L-alanyl-L-glutamic acid is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophobic and hydrophilic residues allows it to interact with a variety of molecular targets, making it versatile for different applications.
Properties
CAS No. |
824958-98-7 |
---|---|
Molecular Formula |
C37H50N8O9 |
Molecular Weight |
750.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C37H50N8O9/c1-21(41-34(50)26(39)13-8-9-17-38)33(49)44-30(19-24-20-40-27-14-7-6-12-25(24)27)36(52)45-29(18-23-10-4-3-5-11-23)35(51)42-22(2)32(48)43-28(37(53)54)15-16-31(46)47/h3-7,10-12,14,20-22,26,28-30,40H,8-9,13,15-19,38-39H2,1-2H3,(H,41,50)(H,42,51)(H,43,48)(H,44,49)(H,45,52)(H,46,47)(H,53,54)/t21-,22-,26-,28-,29-,30-/m0/s1 |
InChI Key |
ZNAXNNQUVQQUDU-SBTOKBSGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.